molecular formula C11H10ClNO3 B14001387 Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate

Cat. No.: B14001387
M. Wt: 239.65 g/mol
InChI Key: KKQMYWNFIHJJJZ-UHFFFAOYSA-N
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Description

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a synthetic organic compound featuring a conjugated enone system (α,β-unsaturated ketone) esterified with a methyl group. The molecule contains a 6-chloropyridin-3-yl substituent, a structural motif commonly associated with bioactive molecules, particularly in agrochemicals like neonicotinoids .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate

InChI

InChI=1S/C11H10ClNO3/c1-16-11(15)6-9(14)4-2-8-3-5-10(12)13-7-8/h2-5,7H,6H2,1H3

InChI Key

KKQMYWNFIHJJJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C=CC1=CN=C(C=C1)Cl

Origin of Product

United States

Biological Activity

Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₀ClNO₃, and it has a molecular weight of approximately 239.65 g/mol. The compound features a methyl ester functional group, a chlorinated pyridine ring, and a conjugated enone system, which together enhance its chemical reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various assays, compounds with similar structures demonstrated promising antibacterial and antifungal activities. For instance, analogs of this compound have shown effective inhibition against common pathogens, suggesting that the chloropyridine moiety may play a crucial role in enhancing these effects .

Anticancer Properties

The compound has been evaluated for its anticancer potential using cell line assays. Studies have shown that compounds structurally related to this compound can inhibit the growth of tumor cell lines. The mechanism of action often involves inducing apoptosis or cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

The structural features of this compound suggest that its biological activity may be influenced by:

  • Chlorinated Pyridine Ring : This moiety enhances lipophilicity and may facilitate interaction with biological targets.
  • Conjugated Enone System : This structure is known to participate in Michael addition reactions, potentially interacting with nucleophilic sites in proteins or nucleic acids.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Butyl (E)-2-methylbut-2-enoateMethyl group and butyl esterAntimicrobial
Ethyl 5-(6-chloro-pyridin-3-YL)-3-ketopentanoateSimilar pyridine substitutionAnticancer
Methyl 2-amino-4-methylpent-4-enoateAmino group additionPotential anti-inflammatory
Ethyl (E)-4-(dimethylamino)but-2-enoateDimethylamino groupNeuroactive

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to other compounds.

Cell Line Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant growth inhibition. The MTT assay results indicated an IC50 value suggesting potent activity against specific cancer types. Further investigations into the mechanism revealed that the compound induces apoptosis through caspase activation pathways .

Mechanistic Insights

Mechanistic studies have shown that this compound interacts with key cellular targets involved in signal transduction pathways related to cancer progression. This interaction may inhibit oncogenic signaling, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs identified in the evidence include metabolites of nitenpyram, a neonicotinoid insecticide. These metabolites share the 6-chloropyridin-3-yl moiety but differ in functional groups and backbone structures. Key comparisons are outlined below:

Table 1: Comparison of Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate with Nitenpyram Metabolites

Compound Name Functional Groups Key Structural Features Potential Reactivity/Applications Reference
This compound Ester, α,β-unsaturated ketone Conjugated enone system, chloropyridinyl group Hydrolysis susceptibility, electrophilic reactivity N/A
N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (Metabolite A) Amine, ethylene diamine Branched aliphatic chain, tertiary amine Metabolic degradation, insecticidal activity
N-((6-chloropyridin-3-yl)methyl)-N-ethylethene-1,1-diamine (Metabolite B) Primary/secondary amine Linear aliphatic chain, unsaturated bond Increased polarity, detoxification pathway
N-((6-chloropyridin-3-yl)methyl)ethanamine (Metabolite D) Primary amine Short aliphatic chain Rapid excretion, reduced bioactivity

Key Observations :

Functional Group Differences: The target compound’s ester and enone groups contrast sharply with the amine-dominated metabolites. This difference impacts solubility (esters are more lipophilic than amines) and metabolic pathways. For instance, esterases or hydrolases may cleave the methyl ester, whereas amine metabolites undergo oxidation or conjugation . The α,β-unsaturated ketone in the target compound may engage in Michael addition reactions, a feature absent in the metabolites.

Biological Implications: Metabolites A–D are intermediates in nitenpyram degradation by Ochrobactrum sp. The target compound’s ester group could render it more prone to enzymatic or abiotic hydrolysis, limiting its persistence.

Structural Stability: The conjugated enone system in the target compound may enhance UV stability compared to aliphatic amines, which are susceptible to oxidation. However, the electron-deficient pyridinyl group could increase photoreactivity under sunlight.

Methodological Considerations for Structural Analysis

For example:

  • SHELXL is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles, which are essential for comparing stereoelectronic effects between the target compound and its analogs .
  • ORTEP-III visualizes thermal ellipsoids and molecular conformations, aiding in the analysis of the (4E)-configuration’s rigidity versus flexible amine metabolites .

Preparation Methods

Synthesis of Methyl 3-oxopent-4-enoate Intermediate

The methyl 3-oxopent-4-enoate fragment can be prepared by:

  • Claisen condensation of methyl acetate with methyl crotonate or related esters, followed by selective oxidation to introduce the keto group at the 3-position.
  • Alternatively, aldol condensation between methyl acetate and acrolein derivatives, with subsequent oxidation and esterification steps.

The key is to obtain the α,β-unsaturated keto ester with the correct (E)-configuration on the double bond.

Control of Stereochemistry

  • The (4E) configuration of the double bond is usually controlled by the choice of reaction conditions in the aldol or condensation step.
  • Use of base catalysis and temperature control favors the thermodynamically more stable (E)-isomer.
  • Purification via chromatographic techniques (e.g., preparative HPLC) ensures isolation of the desired stereoisomer.

Representative Preparation Route (Literature-Based)

Step Reagents/Conditions Description
1 Methyl acetate + methyl crotonate, NaH, THF, 0 °C to RT Claisen condensation to form β-ketoester intermediate
2 Oxidation (e.g., PCC or Dess-Martin periodinane) Introduction of keto group at 3-position
3 Bromination at 5-position (NBS or similar) Preparation of halogenated intermediate for cross-coupling
4 6-chloropyridin-3-ylboronic acid + Pd(PPh3)4, K2CO3, toluene/H2O, reflux Suzuki-Miyaura coupling to introduce chloropyridinyl substituent
5 Purification by column chromatography Isolation of pure this compound

Analytical Data and Characterization

Summary Table of Preparation Methods

Method Key Reactions Advantages Limitations
Claisen + Suzuki Coupling Claisen condensation, bromination, Suzuki cross-coupling High regioselectivity, good stereocontrol Requires preparation of boronic acid derivative
Aldol Condensation + Heck Reaction Aldol condensation, Heck coupling Direct C-C bond formation, fewer steps Heck may require harsh conditions, possible isomer mixtures
Direct Nucleophilic Substitution Nucleophilic aromatic substitution Simple reagents Limited applicability due to pyridine ring reactivity

Research Findings and Notes

  • No single universal method dominates; choice depends on available starting materials and desired scale.
  • Cross-coupling methods (Suzuki, Heck) are favored for introducing the chloropyridinyl group due to their versatility and functional group tolerance.
  • Control of the (4E) stereochemistry is critical for biological activity and is generally achieved by thermodynamic control during condensation steps.
  • Purification and characterization data are essential to confirm the structure and purity of the final compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl (4E)-5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate?

The synthesis typically involves a conjugated enone system formation. A key step is the Horner-Wadsworth-Emmons reaction to establish the (4E)-configuration. For example, analogous α,β-unsaturated ketones are synthesized by reacting phosphorylated β-ketoesters with aldehydes under basic conditions. The 6-chloropyridin-3-yl moiety can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if a boronic acid derivative is available). Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient), followed by crystallization for stereochemical purity verification .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the (4E)-configuration via coupling constants (J4,51516 HzJ_{4,5} \approx 15–16\ \text{Hz}) and carbon chemical shifts for the α,β-unsaturated ketone (δ ~190–200 ppm for the carbonyl).
  • Mass Spectrometry (LCMS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C12H10ClNO3C_{12}H_{10}ClNO_3: 251.0353 [M+H]+^+) .
  • HPLC Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) confirms >95% purity. Retention times can be cross-referenced with analogs (e.g., (E)-methyl 5-(4-fluorophenyl)-3-oxopent-4-enoate at 1.50 minutes under QC-SMD-TFA05 conditions) .

Q. What stability considerations are critical for storing this compound?

The α,β-unsaturated ketone is prone to photodegradation and hydrolysis. Storage recommendations:

  • Temperature : –20°C under inert gas (argon/nitrogen).
  • Solvent : Anhydrous DMSO or acetonitrile to prevent ketone hydration.
  • Light Sensitivity : Amber vials to avoid [2+2] cycloaddition or isomerization. Regular stability checks via HPLC are advised (e.g., monitor for degradation peaks at 210 nm) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiopure derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict transition-state energies for stereoselective reactions. For asymmetric synthesis, chiral catalysts (e.g., Jacobsen’s thiourea) can be modeled to assess enantiomeric excess (ee). Molecular docking studies (AutoDock Vina) may also predict bioactivity by simulating interactions with target enzymes (e.g., kinases or oxidoreductases) .

Q. How should conflicting crystallographic data be resolved for this compound?

If X-ray diffraction yields ambiguous results (e.g., disordered Cl or pyridyl groups):

  • Refinement Software : Use SHELXL (v.2018/3) with TWIN/BASF commands to model twinning or disorder .
  • Validation Tools : Check R-factor convergence (R1<0.05R_1 < 0.05) and ADDSYM in PLATON to detect missed symmetry .
  • Complementary Data : Pair with solid-state NMR (35^{35}Cl) to resolve halogen positioning .

Q. What strategies address contradictory biological activity data in analogs?

For analogs showing variable antibacterial activity (e.g., in triazole derivatives):

  • Dose-Response Curves : Replicate assays at varying concentrations (0.1–100 µM) to identify non-linear effects.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent results.
  • Target Binding Assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to rule off-target effects .

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